An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodobenzyl bromide: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-Bromo-5-fluoro-2-iodobenzyl bromide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled from available chemical data and established principles of organic chemistry. For the specific compound 4-Bromo-5-fluoro-2-iodobenzyl bromide, detailed experimental data is limited in publicly accessible literature. Therefore, some sections, particularly regarding reaction protocols and specific physical properties, are based on established methodologies for analogous compounds. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant safety data for similar chemical classes.
Introduction: A Multifunctional Halogenated Building Block
4-Bromo-5-fluoro-2-iodobenzyl bromide is a highly functionalized aromatic compound, representing a unique building block for advanced organic synthesis. Its utility stems from the distinct reactivity of its four key structural features: the reactive benzylic bromide, the versatile iodo-substituent, and the electronically influential bromo and fluoro groups on the aromatic ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its expected reactivity, offering a foundational resource for its application in medicinal chemistry, agrochemical synthesis, and materials science.
Core Chemical and Physical Properties
While extensive experimental data for this specific molecule is not widely published, we can consolidate its fundamental identifiers and predict certain properties based on its structure.
| Property | Value | Source/Method |
| IUPAC Name | 1-Bromo-2-(bromomethyl)-4-fluoro-5-iodobenzene | IUPAC Nomenclature |
| CAS Number | 1379330-38-7 | |
| Molecular Formula | C₇H₄Br₂FI | |
| Molecular Weight | 393.82 g/mol | |
| Appearance | Not specified (predicted to be a solid at room temp.) | Analogous Compounds |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Chemical Principles |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | General practice for reactive bromides |
Synthesis and Characterization
The synthesis of 4-Bromo-5-fluoro-2-iodobenzyl bromide is not explicitly detailed in readily available literature. However, a logical and established synthetic pathway would involve the bromination of its corresponding benzyl alcohol, 4-Bromo-5-fluoro-2-iodobenzyl alcohol (CAS 1934404-53-1)[1].
Proposed Synthetic Pathway: Bromination of a Benzyl Alcohol
The conversion of a benzyl alcohol to a benzyl bromide is a standard transformation in organic synthesis. Several reagents can accomplish this, with one of the most common and effective methods being the Appel reaction, which utilizes a phosphine and a bromine source.
Experimental Protocol: Synthesis via Phosphine-Mediated Bromination (Appel Reaction)
This protocol is a generalized procedure based on established methods for the bromination of benzyl alcohols.
Materials:
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4-Bromo-5-fluoro-2-iodobenzyl alcohol
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Triphenylphosphine (PPh₃) or Polymer-supported Triphenylphosphine
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N-Bromosuccinimide (NBS)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Reaction Scheme:
A proposed synthetic route.
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-5-fluoro-2-iodobenzyl alcohol (1.0 equivalent) in anhydrous DCM.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.1 to 1.2 equivalents) to the stirred solution. Once dissolved, add N-Bromosuccinimide (1.1 to 1.2 equivalents) portion-wise, maintaining the temperature at or below 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-5-fluoro-2-iodobenzyl bromide.
Spectroscopic Characterization (Predicted)
While specific spectra are not available, the key features can be predicted based on the structure.
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¹H NMR: The most characteristic signal will be a singlet for the two benzylic protons (-CH₂Br), expected to appear in the range of δ 4.5-4.8 ppm. The aromatic region will show two signals, likely doublets or doublet of doublets, corresponding to the two aromatic protons, with chemical shifts influenced by the surrounding halogen substituents.
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¹³C NMR: The benzylic carbon (-CH₂Br) would appear around δ 30-35 ppm. The aromatic region would display six distinct signals for the substituted benzene ring carbons, with their chemical shifts determined by the electronic effects of the four different halogen atoms.
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IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (~1600, 1500, 1450 cm⁻¹), a C-F stretching vibration (~1250 cm⁻¹), and C-Br stretching vibrations (~600-500 cm⁻¹).
Chemical Reactivity and Mechanistic Considerations
The reactivity of 4-Bromo-5-fluoro-2-iodobenzyl bromide is dictated by its benzylic bromide moiety and the heavily substituted aromatic ring.
Reactivity of the Benzylic Bromide
The C-Br bond at the benzylic position is the primary site of reactivity. Benzylic bromides are excellent electrophiles for nucleophilic substitution reactions.[2]
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Sₙ2 Reactions: As a primary benzylic halide, it is expected to readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions). The reaction proceeds via a backside attack on the electrophilic benzylic carbon.
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Sₙ1 Reactions: Although it is a primary halide, Sₙ1 reactions are also possible due to the formation of a resonance-stabilized benzylic carbocation intermediate.[2][3] The positive charge can be delocalized into the aromatic ring. The presence of both electron-withdrawing (fluoro, bromo, iodo) and electron-donating (via resonance from halogens) groups on the ring will modulate the stability of this carbocation.
Key reactive sites and potential transformations.
Reactivity of the Aromatic Ring
The iodo-substituent provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive in these transformations than the C-Br bond, allowing for selective functionalization at the 2-position.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
The fluorine and bromine atoms on the ring primarily exert an electronic influence, withdrawing electron density inductively. This can affect the rates of both the nucleophilic substitution at the benzylic position and the cross-coupling reactions at the iodo position.
Applications in Drug Discovery and Organic Synthesis
While specific applications for 4-Bromo-5-fluoro-2-iodobenzyl bromide are not yet documented in the literature, its structure makes it a highly attractive scaffold for several areas:
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Medicinal Chemistry: As a fragment for library synthesis. The distinct reactive handles allow for sequential, regioselective diversification. The benzylic bromide can be used to connect to a core structure, while the iodide can be used for late-stage functionalization to explore structure-activity relationships (SAR). The high degree of halogenation can also be used to modulate pharmacokinetic properties like lipophilicity and metabolic stability.
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Agrochemicals: Similar to medicinal chemistry, it can serve as a building block for novel pesticides and herbicides.
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Materials Science: The dense halogenation and potential for further functionalization could make it a precursor for specialized polymers, liquid crystals, or organic electronic materials with tailored properties.
Safety and Handling
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Primary Hazards: Expected to be a lachrymator (causes tearing) and corrosive. It is likely to cause severe skin burns and eye damage.[6] It may also be toxic if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
First Aid Measures (General Guidance):
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In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
4-Bromo-5-fluoro-2-iodobenzyl bromide is a promising, albeit currently under-documented, chemical reagent. Its densely packed and electronically distinct halogen substituents, combined with the reactive benzylic bromide handle, make it a powerful tool for the synthesis of complex molecular architectures. While a lack of specific experimental data necessitates a cautious approach based on established chemical principles, this guide provides a solid framework for researchers looking to explore the potential of this versatile building block in their synthetic endeavors.
References
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- The Hive Methods Discourse. Oxidations and brominations w/ H2O2/Br2/HBr.
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